7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpropylsulfanyl group, and a tetrahydropurine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and the subsequent introduction of the chlorophenyl and phenylpropylsulfanyl groups. One common synthetic route involves the following steps:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Introduction of the Phenylpropylsulfanyl Group: This can be done using phenylpropylthiol and appropriate coupling reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and phenylpropylsulfanyl groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione: Similar structure but with a butenyl group instead of a chlorophenyl group.
8-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different substitution patterns.
Uniqueness
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN4O2S/c1-26-19-18(20(28)25-21(26)29)27(14-16-11-5-6-12-17(16)23)22(24-19)30-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,25,28,29) |
InChI Key |
ASOVLOAMRLAHTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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